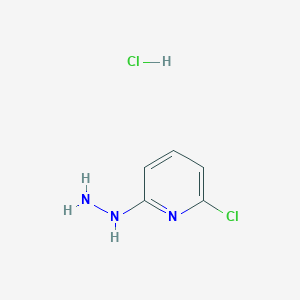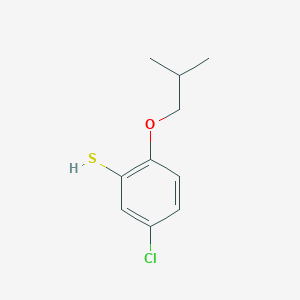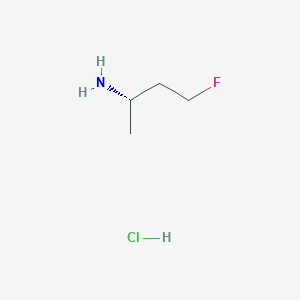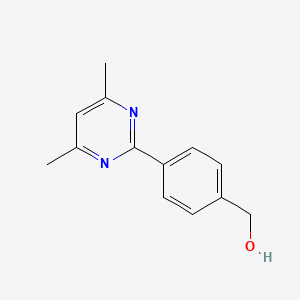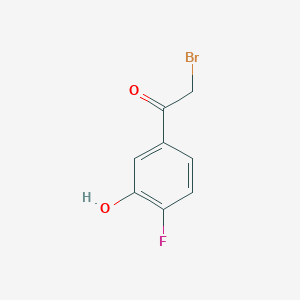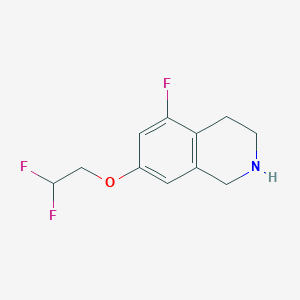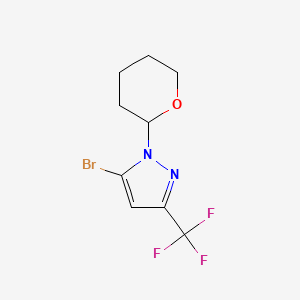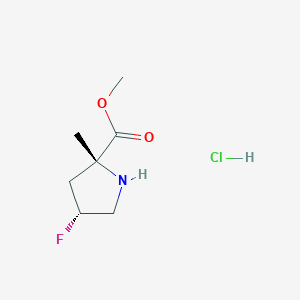
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another method involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material, followed by oxidation and reduction reactions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of the oxidizing agent, hydrogen peroxide. This method is advantageous due to its simplicity, moderate conditions, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve mild temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, amines, and substituted pyrrolidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propriétés
Formule moléculaire |
C7H13ClFNO2 |
|---|---|
Poids moléculaire |
197.63 g/mol |
Nom IUPAC |
methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-7(6(10)11-2)3-5(8)4-9-7;/h5,9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1 |
Clé InChI |
WJSGBBSFASYFES-HCSZTWNASA-N |
SMILES isomérique |
C[C@@]1(C[C@H](CN1)F)C(=O)OC.Cl |
SMILES canonique |
CC1(CC(CN1)F)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




